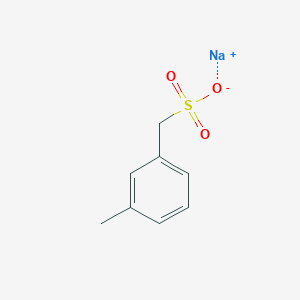

Sodium (3-methylphenyl)methanesulfonate

Description

Sodium (3-methylphenyl)methanesulfonate is an organosulfur compound with the molecular formula C₈H₉NaO₃S. It consists of a methanesulfonate group (-SO₃⁻) bonded to a 3-methylphenyl ring and a sodium counterion. This compound is commercially available (CAS 49877) and is utilized in diverse industrial and research applications, including organic synthesis, pharmaceuticals, and materials science . Its sodium salt form enhances water solubility and stability compared to its acidic or esterified counterparts, making it suitable for processes requiring controlled reactivity .

Properties

Molecular Formula |

C8H9NaO3S |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

sodium;(3-methylphenyl)methanesulfonate |

InChI |

InChI=1S/C8H10O3S.Na/c1-7-3-2-4-8(5-7)6-12(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |

InChI Key |

AQAMPWVXFRSBIP-UHFFFAOYSA-M |

SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Sodium (3-methylphenyl)methanesulfonate belongs to a broader class of sulfonate compounds. Below is a detailed comparison with structurally or functionally related derivatives:

Structural Analogs: Aryl Methanesulfonates

Key Insights :

- Electronic Effects: The 3-methylphenyl group in the target compound provides mild electron-donating effects, contrasting with the electron-withdrawing cyano or trifluoromethyl groups in analogs. This influences reactivity in substitution reactions and metal complexation .

- Solubility : Sodium salts (e.g., this compound) exhibit superior water solubility compared to sulfonyl chlorides or esters, which are often lipophilic .

Metal Counterion Variations

Key Insights :

- Toxicity : Sodium-based sulfonates are preferable in biological or environmental applications due to low toxicity, whereas lead variants pose significant health risks .

- Stability : Sodium salts resist thermal decomposition, unlike lead sulfonates, which degrade under moderate heat .

Functional Group Variations: Esters vs. Salts

Key Insights :

- Reactivity : Sulfonate esters (e.g., ethyl methanesulfonate) are potent alkylating agents but pose mutagenic risks, limiting their use to controlled laboratory settings .

- Thermal Stability : Sodium sulfonate salts avoid the decomposition hazards associated with esters, which release volatile byproducts under heat .

Performance in Industrial Processes

- Leaching Efficiency : Methanesulfonic acid (MSA) derivatives, including sodium salts, demonstrate superior leaching efficiency for rare earth elements (REEs) compared to p-toluenesulfonic acid (PTSA) or HCl. The low steric hindrance of methanesulfonates facilitates stable REE complexes, enhancing metal recovery .

- Electrodeposition : Sodium methanesulfonate electrolytes (e.g., in Ni-Fe alloy plating) produce coatings with refined grain structure and reduced internal stress, outperforming traditional sulfate-based baths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.